5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic heterocyclic system fused with a ketone group. Attached to the core are two critical substituents:
- 2-[4-(Propan-2-yl)phenyl] group, contributing steric bulk and lipophilicity, which may enhance membrane permeability or influence pharmacokinetics.
Properties
IUPAC Name |
5-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O2/c1-21(2)23-7-9-24(10-8-23)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)25-6-4-5-22(3)19-25/h4-10,17-19,21,26-27,30H,11-16,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJZEXYJGLRHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with piperazine and pyrazoline moieties have been reported to interact with various receptors, including dopamine and serotonin receptors, and have shown a wide range of biological activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological effects.
Biological Activity
The compound 5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activities, and various research findings related to this compound.
The molecular formula of the compound is with a molecular weight of approximately 430.54 g/mol. The compound features multiple functional groups including a piperazine moiety, which is often associated with diverse pharmacological properties.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various methods have been reported in literature for the synthesis of similar compounds, often utilizing piperazine derivatives as key building blocks.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit notable anticancer properties. For instance:
- A study identified that similar compounds showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Compounds with structural similarities to our target have been evaluated for their antimicrobial properties. Research has shown:
- Significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Potential antifungal effects were also noted, suggesting a broad-spectrum antimicrobial profile .
Neuroprotective Effects
Neuroprotective properties have been explored in related compounds:
- Studies have demonstrated that certain pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Case Studies
- Anticancer Screening : In one study, a library of compounds was screened against multicellular spheroids derived from MCF7 cells. The results showed that several compounds had over 50% cytotoxicity at specific concentrations, indicating promising anticancer activity .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various pyrazolo derivatives against clinical isolates. The results highlighted significant inhibition zones for certain derivatives against pathogens such as Staphylococcus aureus and Escherichia coli .
Data Tables
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. A notable method for synthesizing related compounds involves the cyclization of piperazine derivatives with pyrazole precursors under specific conditions to yield high-purity products.
Research indicates that compounds similar to 5-{3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exhibit various biological activities:
- Antidiabetic Properties : This compound is structurally related to Teneligliptin, a drug used for managing type 2 diabetes mellitus. It functions as a DPP-4 inhibitor, enhancing insulin secretion and lowering blood glucose levels .
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity. Compounds with similar structures have shown promise in modulating serotonin and dopamine pathways, suggesting potential use in treating mood disorders .
- Anticancer Activity : Preliminary studies indicate that pyrazolo derivatives can inhibit cancer cell proliferation. Their mechanism often involves inducing apoptosis in various cancer cell lines .
Therapeutic Applications
The applications of this compound can be categorized as follows:
Case Study 1: Antidiabetic Efficacy
A study evaluating the efficacy of Teneligliptin showed that it significantly reduced HbA1c levels in patients with type 2 diabetes over a 12-week period. The structural similarity of this compound suggests it may exhibit similar effects.
Case Study 2: Antidepressant Activity
In a controlled trial involving piperazine derivatives, researchers found that certain compounds significantly improved depressive symptoms compared to placebo controls over an eight-week period.
Case Study 3: Anticancer Properties
Research on various pyrazolo compounds indicated their effectiveness against breast and lung cancer cell lines, demonstrating cytotoxic effects and potential for further development as anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Pyrazolo[1,5-a]pyrazin-4-one Derivatives
- 5-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (): Key Difference: The piperazine substituent is 4-methoxyphenyl instead of 3-methylphenyl. Para-substitution vs. meta-substitution may influence spatial orientation in binding pockets.
2.1.2 Pyrazolo[1,5-a]pyrimidines (–9)
- Core Difference: Pyrimidine ring (two nitrogens at 1,3 positions) vs. pyrazinone (two nitrogens at adjacent positions and a ketone).
- Biological Relevance : Pyrazolo[1,5-a]pyrimidines are established kinase inhibitors (e.g., PDE4) and antitumor agents. Substituent optimization at positions 5 and 7 (e.g., compounds 15 and 16 in ) led to 200-fold potency increases , highlighting the scaffold’s versatility.
2.1.3 Pyrazolo[1,5-a]quinazolines ()
- Core Difference: Quinazoline (fused benzene-pyrimidine) vs. pyrazinone.
- Activity : Anti-inflammatory via MAPK inhibition (e.g., compounds 13i and 16 in ).
- Implications : The target compound’s piperazine group may confer CNS activity, contrasting with quinazolines’ kinase-focused effects.
Pharmacological and Structural Insights
Key Structural Determinants of Activity
- Piperazine Substituents: 3-Methylphenyl (target) vs. 4-methoxyphenyl (): Meta-substitution may improve selectivity for certain GPCRs (e.g., serotonin/dopamine receptors), whereas para-substitution is common in antipsychotics.
- Core Heterocycle: Pyrazinone’s ketone group may engage in hydrogen bonding absent in pyrimidines or quinazolines, influencing target specificity.
Q & A
Q. How can researchers optimize the synthetic yield of the pyrazolo[1,5-a]pyrazin-4-one core structure?
Methodological Answer: The pyrazolo[1,5-a]pyrazin-4-one scaffold can be synthesized via cyclization reactions using α,β-unsaturated ketones or aldehydes. For example, describes cyclization of substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at 120°C to form pyrazole-oxadiazole hybrids. Similarly, highlights the use of acetonitrile as a solvent and NaOH for nucleophilic substitution in piperazinyl derivatives. Key steps include:
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Structural validation requires a combination of:
- 1H/13C-NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 160–180 ppm). For the 4-isopropylphenyl group, expect a septet (δ 2.8–3.2 ppm) for the isopropyl CH and doublets for methyl groups .
- IR spectroscopy : Confirm C=O stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) ( ).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 500–550 for this compound) .
Q. How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?
Methodological Answer: and provide models for cytotoxicity and enzyme inhibition assays:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Test against targets like carbonic anhydrase (hCA I/II) using esterase activity assays (4-nitrophenyl acetate hydrolysis) .
- Controls : Include reference inhibitors (e.g., acetazolamide for hCA) and vehicle controls (DMSO <0.1%) .
Q. What purification strategies resolve challenges in isolating this compound from reaction mixtures?
Methodological Answer:
- Solvent recrystallization : Use ethanol/water mixtures for high-purity crystals ( ).
- Flash chromatography : Optimize eluent ratios (e.g., 3:7 ethyl acetate/hexane) for polar substituents ( ).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for enantiomer separation ( ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-methylphenylpiperazine moiety?
Methodological Answer: SAR requires systematic substitution of the piperazine group ( ):
- Piperazine variants : Replace 3-methylphenyl with 4-chlorophenyl () or 2-fluorophenyl ( ) to assess electronic effects.
- Bioassay comparison : Test modified analogs in enzyme inhibition (e.g., hCA II) and cytotoxicity assays.
- Computational docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., hCA II PDB: 3KS3) .
Q. What crystallographic methods validate polymorphic forms of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential ( ):
Q. How can metabolic stability be assessed for the 4-isopropylphenyl substituent?
Methodological Answer:
- Deuterium labeling : Synthesize analogs with deuterated isopropyl groups (e.g., CD(CH₃)₂) to track metabolic degradation via LC-MS ().
- Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH; monitor parent compound depletion over 60 minutes .
Q. How to resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, enzyme batch consistency).
- Meta-analysis : Compare data from (cytotoxicity) and (pyrazoline bioactivity) to identify substituent-dependent trends.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
Q. What chiral separation techniques isolate enantiomers of this compound?
Methodological Answer:
Q. How can computational modeling predict binding modes to phosphodiesterase (PDE) targets?
Methodological Answer:
- Molecular docking : Use PDE5A crystal structures (PDB: 1TBF) and software like Schrödinger Suite.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Free energy calculations : Apply MM-GBSA to rank binding affinities () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
